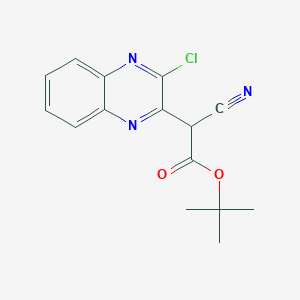
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a chemical compound with the molecular formula C13H14ClN3O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the reaction of 3-chloroquinoxaline with tert-butyl cyanoacetate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl cyanoacetate and a base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl cyanoacetate
- Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate
Uniqueness
Tert-butyl (3-chloroquinoxalin-2-yl)(cyano)acetate is unique due to its specific structure, which combines the quinoxaline ring with a cyano and tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
10176-24-6 |
|---|---|
Fórmula molecular |
C15H14ClN3O2 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O2/c1-15(2,3)21-14(20)9(8-17)12-13(16)19-11-7-5-4-6-10(11)18-12/h4-7,9H,1-3H3 |
Clave InChI |
UZVXRIAPCQUKNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


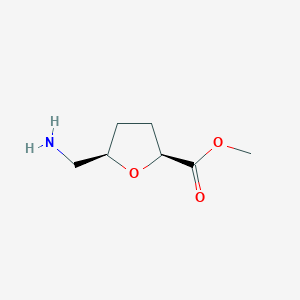


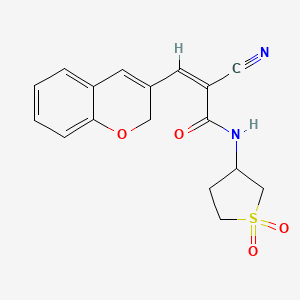
![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
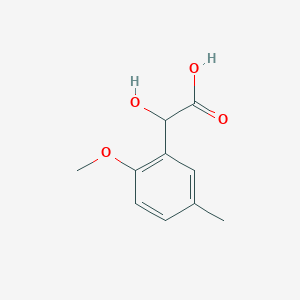
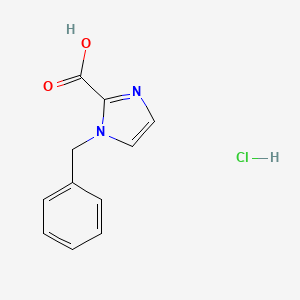

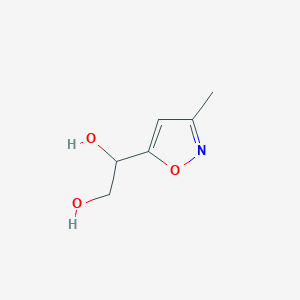

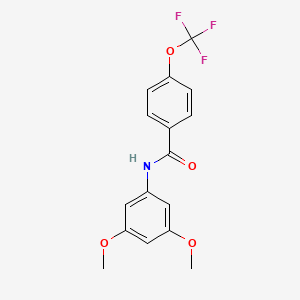
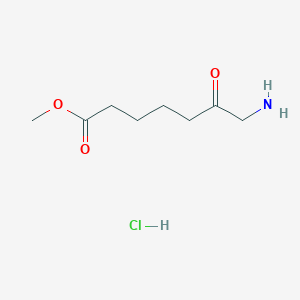
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)

